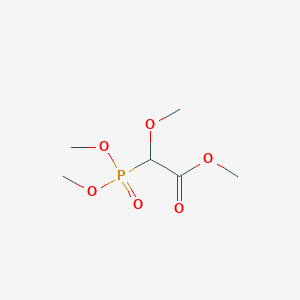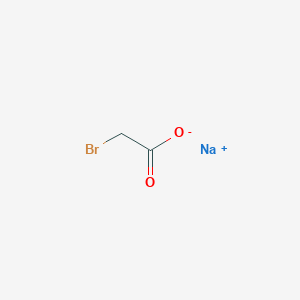
Nickel carbonate hydroxide tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a green, crystalline solid that is insoluble in water but soluble in ammonia water and dilute acids . This compound is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) carbonate hydroxide tetrahydrate can be synthesized through several methods. One common method involves the reaction of nickel sulfate with sodium carbonate in an aqueous solution, followed by the addition of sodium hydroxide. The reaction mixture is then heated, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Nickel(II) carbonate hydroxide tetrahydrate often involves the use of nickel powder, ammonia, and carbon dioxide. The nickel powder is treated with ammonia and carbon dioxide, followed by boiling off the ammonia to yield pure carbonate . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nickel(II) carbonate hydroxide tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Substitution: The carbonate and hydroxide groups can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas or carbon monoxide.
Substitution: Involves the use of acids or other anionic reagents to replace the carbonate and hydroxide groups.
Major Products Formed
Nickel oxide: Formed through oxidation.
Metallic nickel: Produced via reduction.
Nickel salts: Result from substitution reactions with various acids.
Scientific Research Applications
Nickel(II) carbonate hydroxide tetrahydrate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Nickel(II) carbonate hydroxide tetrahydrate involves its interaction with various molecular targets and pathways. In biological systems, nickel ions can bind to proteins and enzymes, affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways . In industrial applications, the compound’s catalytic properties are exploited to facilitate chemical reactions and improve efficiency .
Comparison with Similar Compounds
Nickel(II) carbonate hydroxide tetrahydrate can be compared with other similar compounds, such as:
- Nickel(II) chloride hexahydrate
- Nickel(II) nitrate hexahydrate
- Nickel(II) sulfate hexahydrate
- Nickel(II) acetate tetrahydrate
Uniqueness
What sets Nickel(II) carbonate hydroxide tetrahydrate apart is its unique combination of carbonate and hydroxide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both carbonate and hydroxide functionalities are required .
Properties
IUPAC Name |
nickel(3+);carbonate;hydroxide;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ni.5H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;5*1H2/q;+3;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZHYSKCIAZDIQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[Ni+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH9NiO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl-[(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]azanium;chloride](/img/structure/B7948645.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)






![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)




